molecular formula C8H10ClNO3 B7787865 [(4-carboxyphenyl)methoxy]azanium chloride

[(4-carboxyphenyl)methoxy]azanium chloride

Cat. No.: B7787865
M. Wt: 203.62 g/mol
InChI Key: ADKAINZRMCFACF-UHFFFAOYSA-N
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Description

[(4-carboxyphenyl)methoxy]azanium chloride is a chemical compound with the molecular formula C8H10ClNO3. It is known for its unique structure, which includes an ammoniooxy group attached to a benzene ring with a carboxylic acid and chloride substituent. This compound is utilized in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: [(4-carboxyphenyl)methoxy]azanium chloride can be synthesized through a multi-step process. One common method involves the reaction of 4-carboxybenzaldehyde with hydroxylamine hydrochloride to form 4-carboxybenzaldoxime. This intermediate is then treated with ammonium chloride and a suitable oxidizing agent to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: [(4-carboxyphenyl)methoxy]azanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

[(4-carboxyphenyl)methoxy]azanium chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-carboxyphenyl)methoxy]azanium chloride involves its interaction with specific molecular targets and pathways. The ammoniooxy group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The carboxylic acid and chloride groups also contribute to its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride
  • 1-[(Ammoniooxy)methyl]-4-methylbenzene chloride
  • 1-[(Ammoniooxy)methyl]-4-nitrobenzene chloride

Comparison: [(4-carboxyphenyl)methoxy]azanium chloride is unique due to the presence of both the ammoniooxy and carboxylic acid groups, which impart distinct chemical properties and reactivity

Properties

IUPAC Name

(4-carboxyphenyl)methoxyazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c9-12-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5H2,9H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKAINZRMCFACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO[NH3+])C(=O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20228-85-7
Record name 4-[(aminooxy)methyl]benzoic acid hydrochloride
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